3-(3,5-Dimethylbenzyl)-1-(6-methylpyridin-2-yl)pyrrolidine-2,5-dione
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Overview
Description
3-[(3,5-dimethylphenyl)methyl]-1-(6-methylpyridin-2-yl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-dimethylphenyl)methyl]-1-(6-methylpyridin-2-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the 3,5-dimethylphenyl and 6-methylpyridin-2-yl groups through various coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-dimethylphenyl)methyl]-1-(6-methylpyridin-2-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine-2,5-dione core or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(3,5-dimethylphenyl)methyl]-1-(6-methylpyridin-2-yl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3,5-dimethylphenyl)methyl]-1-(6-methylpyridin-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3,5-dimethylphenyl)methyl]-1-(pyridin-2-yl)pyrrolidine-2,5-dione
- 3-[(3,5-dimethylphenyl)methyl]-1-(6-methylpyridin-3-yl)pyrrolidine-2,5-dione
Uniqueness
3-[(3,5-dimethylphenyl)methyl]-1-(6-methylpyridin-2-yl)pyrrolidine-2,5-dione is unique due to the specific positioning of the methyl groups on the aromatic rings and the pyrrolidine-2,5-dione core. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H20N2O2 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-[(3,5-dimethylphenyl)methyl]-1-(6-methylpyridin-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H20N2O2/c1-12-7-13(2)9-15(8-12)10-16-11-18(22)21(19(16)23)17-6-4-5-14(3)20-17/h4-9,16H,10-11H2,1-3H3 |
InChI Key |
SEAVCISFIFNPDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=O)CC(C2=O)CC3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
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